molecular formula C8H15NO2S B1679079 Prenisteine CAS No. 5287-46-7

Prenisteine

Cat. No.: B1679079
CAS No.: 5287-46-7
M. Wt: 189.28 g/mol
InChI Key: ULHWZNASVJIOEM-ZETCQYMHSA-N
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Description

Prenisteine is a compound known for its expectorant activity, which means it helps in clearing mucus from the airways, lungs, bronchi, and trachea. It is chemically classified as a prenylcysteine, where the prenyl moiety is attached to the side-chain sulfur atom of L-cysteine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Prenisteine can be synthesized through the reaction of L-cysteine with prenyl bromide under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Prenisteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prenisteine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in respiratory conditions due to its expectorant activity.

    Industry: Used in the formulation of pharmaceuticals and other health-related products

Mechanism of Action

Prenisteine exerts its effects primarily through its interaction with mucus in the respiratory tract. It reduces the viscosity of mucus, making it easier to expel. The molecular targets and pathways involved include the modulation of mucin production and secretion, as well as the activation of ciliary movement in the respiratory epithelium .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prenisteine is unique due to its specific expectorant activity, which is not commonly found in other prenylcysteine derivatives. Its ability to reduce mucus viscosity and facilitate its expulsion makes it particularly valuable in respiratory medicine .

Properties

IUPAC Name

(2R)-2-amino-3-(3-methylbut-2-enylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-6(2)3-4-12-5-7(9)8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHWZNASVJIOEM-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCSCC(C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCSC[C@@H](C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200908
Record name Prenisteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5287-46-7
Record name Prenylcysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5287-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prenisteine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005287467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prenisteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRENISTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99TA452185
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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